

Protocol for inducing and maintaining anesthesia with Propofol in mice

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Application Notes and Protocols for Propofol Anesthesia in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for inducing and maintaining anesthesia with Propofol in mice, a common practice in preclinical research. The information is curated for professionals in research and drug development to ensure safe, effective, and reproducible anesthetic procedures.

Overview and Data Summary

Propofol is a short-acting intravenous anesthetic agent utilized for the induction and maintenance of general anesthesia.^{[1][2]} Its rapid onset and recovery make it a valuable tool in animal research.^{[3][4][5]} However, responses to Propofol can vary based on the mouse strain, age, and genetic background, necessitating careful dose selection and monitoring.^[6]

Quantitative Data Summary

The following tables summarize dosages and reported anesthetic parameters for Propofol administration in mice via intraperitoneal (IP) and intravenous (IV) routes.

Table 1: Intraperitoneal (IP) Administration of Propofol in Mice

Drug Combination	Dosage (mg/kg)	Induction Time	Duration of Surgical Anesthesia	Recovery Time	Key Findings & Comments
Propofol alone	50-200	Unpredictable	Not consistently achieved	Variable	High doses are needed for an adequate hypnotic level, but this is associated with high mortality. This route is not recommended for surgical procedures with Propofol alone.[7]
Propofol + Medetomidine + Fentanyl	75 (Propofol) / 1 (Medetomidine) / 0.2 (Fentanyl)	~5 minutes (Loss of Righting Reflex)	~15 minutes	~30 minutes (with reversal agent)	Provides a stable surgical window with a fast recovery.[3][4]
Propofol (infant mice)	200	Not specified	Sufficient for surgical plane	Not specified	This high dose was required for a surgical plane of anesthesia in infant mice. [8]

Table 2: Intravenous (IV) Administration of Propofol in Mice

Administration Method	Induction Dose (mg/kg)	Maintenance Rate	Duration of Anesthesia	Key Findings & Comments
Single Bolus	12-26	Titrate as needed	5-7 minutes	Requires careful titration to effect. [9]
Single Bolus	20	Not applicable	Short-acting	A single tail vein injection can induce loss of consciousness. [10]
Continuous Infusion	Not specified	10 mg/kg/min (initial)	~2.5 minutes (Loss of Righting Reflex)	Allows for more controlled and sustained anesthesia. [10]

Experimental Protocols

Protocol for Intraperitoneal (IP) Anesthesia

This protocol is adapted for short, non-painful procedures or when combined with other agents for surgical anesthesia.

Materials:

- Propofol (10 mg/mL emulsion)
- Sterile saline or other appropriate diluent
- 1 mL syringes with 27 G needles
- Heating pad
- Ophthalmic ointment

Procedure:

- Preparation:
 - Accurately weigh the mouse to determine the correct dosage.
 - Prepare the anesthetic solution. If using a combination of drugs, ensure they are compatible and properly mixed.
 - Warm the anesthetic solution to room temperature if refrigerated.
- Animal Handling and Injection:
 - Gently restrain the mouse, exposing the abdomen.
 - Tilt the mouse's head slightly downwards.
 - Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
 - Administer the injection and withdraw the needle.
- Induction and Monitoring:
 - Place the mouse in a warm, quiet cage and observe for the loss of the righting reflex, which indicates the onset of anesthesia.[\[10\]](#)
 - Once induced, apply ophthalmic ointment to the eyes to prevent corneal drying.[\[11\]](#)
 - Monitor the depth of anesthesia by checking the pedal withdrawal reflex (toe pinch).[\[11\]](#)
 - Monitor respiratory rate (normal: 55-100 breaths/min) and body temperature.[\[9\]](#) A 50% drop in respiratory rate can be normal during anesthesia.[\[9\]](#)
- Recovery:
 - Place the mouse on a heating pad to maintain body temperature during recovery.
 - Monitor the animal continuously until it is fully ambulatory.[\[11\]](#)

Protocol for Intravenous (IV) Anesthesia via Tail Vein

This method is preferred for a more rapid onset and controlled depth of anesthesia.

Materials:

- Propofol (10 mg/mL emulsion)
- Sterile saline or other appropriate diluent
- 1 mL syringes with 27-30 G needles or an infusion pump with appropriate tubing
- Mouse restrainer
- Heat lamp or heating pad
- Ophthalmic ointment

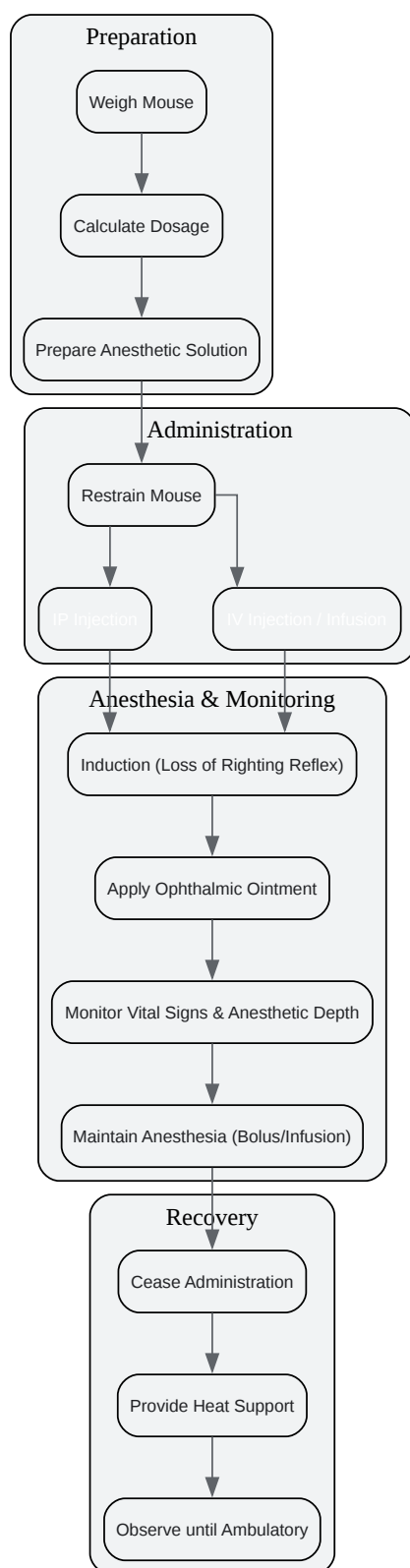
Procedure:

- Preparation:
 - Weigh the mouse for accurate dosing.
 - Prepare the Propofol solution.
 - Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.
- Animal Handling and Injection:
 - Place the mouse in a restrainer.
 - Identify one of the lateral tail veins.
 - For Bolus Injection: Insert the needle into the vein and slowly administer the induction dose.
 - For Continuous Infusion: Securely place and tape an indwelling catheter into the tail vein and connect it to the infusion pump.

- Induction and Maintenance:
 - Observe for rapid loss of consciousness.
 - Apply ophthalmic ointment to the eyes.
 - For maintenance, either administer small boluses as needed to maintain the desired anesthetic depth or start the continuous infusion.
 - Continuously monitor the pedal withdrawal reflex, respiratory rate, and heart rate.[\[11\]](#)
- Recovery:
 - Discontinue the infusion or bolus administration.
 - Keep the mouse warm and monitor closely until it regains sternal recumbency and is able to move around the cage.[\[11\]](#)

Visualizations

Experimental Workflow Diagram

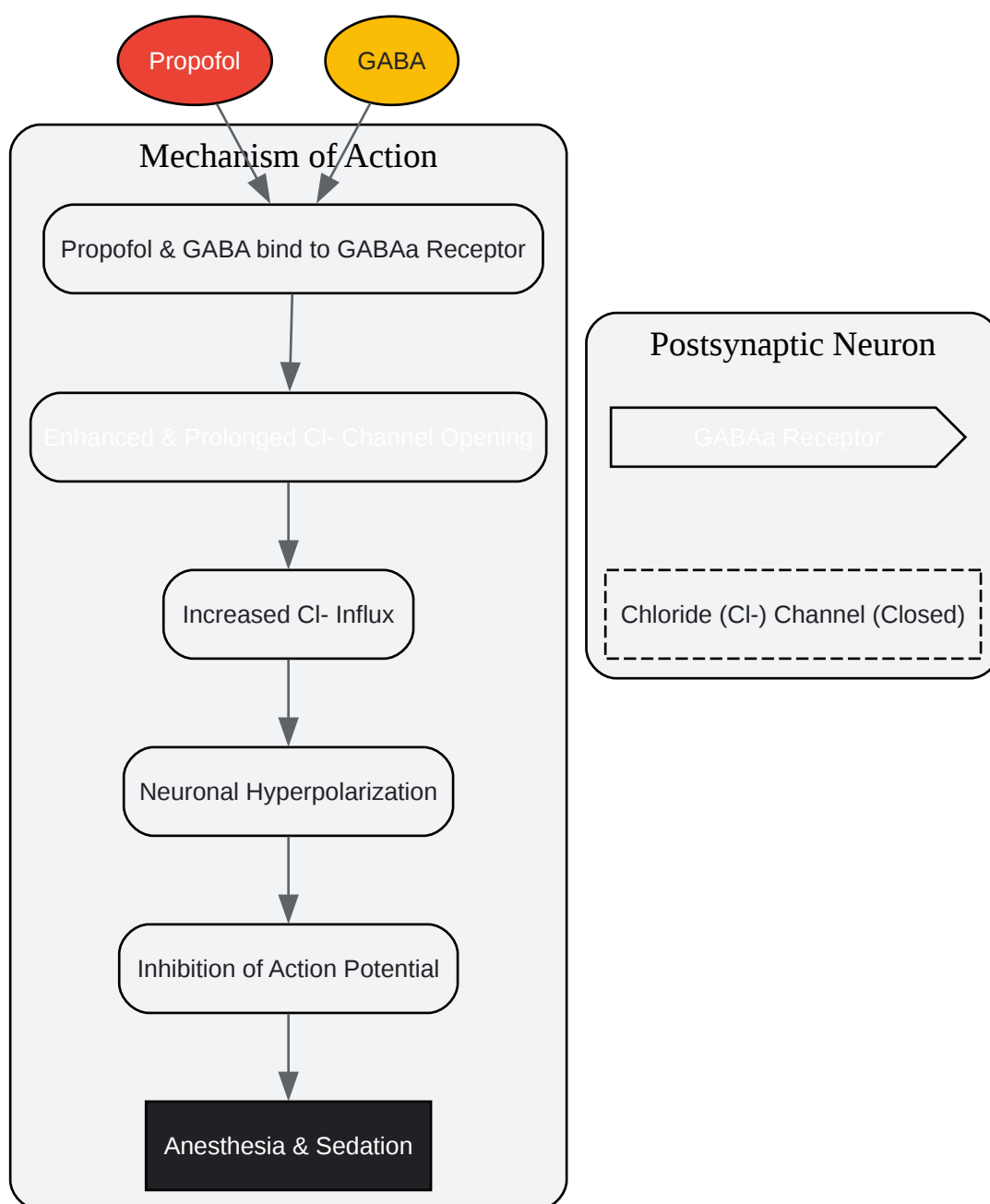


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Caption: Experimental workflow for Propofol anesthesia in mice.

Signaling Pathway of Propofol

Propofol's primary mechanism of action is the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA_A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][12] By binding to the GABA_A receptor, Propofol enhances the effect of GABA, increasing the duration of chloride channel opening.[1] This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and subsequent inhibition of neuronal firing, resulting in sedation and anesthesia.[1]



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Caption: Propofol's mechanism of action on the GABA_A receptor.

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